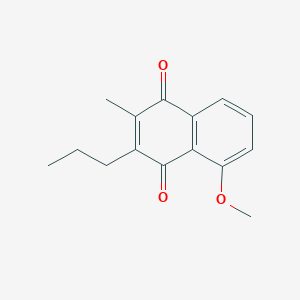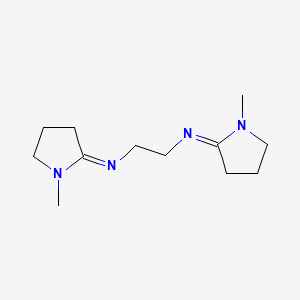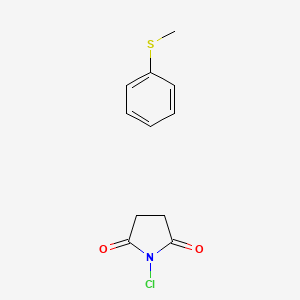
1-Chloropyrrolidine-2,5-dione;methylsulfanylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloropyrrolidine-2,5-dione;methylsulfanylbenzene is a compound that combines the properties of two distinct chemical entities: 1-Chloropyrrolidine-2,5-dione and methylsulfanylbenzene.
準備方法
Synthetic Routes and Reaction Conditions
1-Chloropyrrolidine-2,5-dione can be synthesized from succinimide by treatment with chlorine sources such as sodium hypochlorite (bleach) or t-butylhypochlorite . The reaction typically involves the chlorination of succinimide in the presence of these reagents, resulting in the formation of 1-Chloropyrrolidine-2,5-dione.
Methylsulfanylbenzene can be synthesized through the methylation of thiophenol using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or acetone.
Industrial Production Methods
Industrial production of 1-Chloropyrrolidine-2,5-dione involves large-scale chlorination of succinimide using chlorine gas or sodium hypochlorite. The reaction is carried out in a controlled environment to ensure safety and efficiency. The product is then purified through recrystallization or distillation.
Methylsulfanylbenzene is produced industrially by the methylation of thiophenol using methylating agents such as dimethyl sulfate or methyl chloride. The reaction is conducted in large reactors with appropriate safety measures to handle the toxic and volatile reagents.
化学反応の分析
Types of Reactions
1-Chloropyrrolidine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: It can act as a mild oxidant in organic synthesis.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Methylsulfanylbenzene undergoes reactions such as:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Substitution: The methylthio group can be substituted by other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation of 1-Chloropyrrolidine-2,5-dione: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution of 1-Chloropyrrolidine-2,5-dione: Common nucleophiles include amines and thiols.
Oxidation of Methylsulfanylbenzene: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution of Methylsulfanylbenzene: Common electrophiles include halogens and nitro groups.
Major Products Formed
Oxidation of 1-Chloropyrrolidine-2,5-dione: Formation of N-chlorosuccinimide derivatives.
Substitution of 1-Chloropyrrolidine-2,5-dione: Formation of substituted succinimide derivatives.
Oxidation of Methylsulfanylbenzene: Formation of methylsulfoxide and methylsulfone.
Substitution of Methylsulfanylbenzene: Formation of substituted benzene derivatives.
科学的研究の応用
1-Chloropyrrolidine-2,5-dione is used as a chlorinating agent and mild oxidant in organic synthesis . It is also employed in the production of rubber additives and as a pharmaceutical intermediate in the synthesis of antibiotics .
Methylsulfanylbenzene is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used as a solvent and reagent in organic synthesis.
作用機序
1-Chloropyrrolidine-2,5-dione exerts its effects through the highly reactive N-Cl bond, which functions as a source of "Cl+" . This allows it to participate in chlorination and oxidation reactions, where it transfers the chlorine atom to other molecules.
Methylsulfanylbenzene exerts its effects through the methylthio group, which can undergo various chemical transformations, including oxidation and substitution. The aromatic ring provides stability and reactivity, allowing it to participate in electrophilic aromatic substitution reactions.
類似化合物との比較
1-Chloropyrrolidine-2,5-dione is similar to other N-halosuccinimides, such as N-bromosuccinimide and N-iodosuccinimide . These compounds share similar reactivity and are used as halogenating agents in organic synthesis. 1-Chloropyrrolidine-2,5-dione is unique in its mild oxidizing properties and specific reactivity with certain substrates.
Methylsulfanylbenzene is similar to other thioethers, such as ethylsulfanylbenzene and propylsulfanylbenzene. These compounds share similar reactivity and are used as precursors in organic synthesis. methylsulfanylbenzene is unique in its balance of reactivity and stability, making it a versatile reagent in various chemical transformations.
特性
CAS番号 |
82661-92-5 |
|---|---|
分子式 |
C11H12ClNO2S |
分子量 |
257.74 g/mol |
IUPAC名 |
1-chloropyrrolidine-2,5-dione;methylsulfanylbenzene |
InChI |
InChI=1S/C7H8S.C4H4ClNO2/c1-8-7-5-3-2-4-6-7;5-6-3(7)1-2-4(6)8/h2-6H,1H3;1-2H2 |
InChIキー |
QDOMKUJILDCPEW-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC=CC=C1.C1CC(=O)N(C1=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


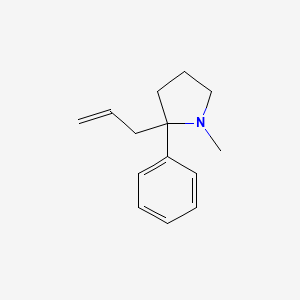
![3-Chloro-4-[(4-methoxynaphthalen-1-yl)oxy]-5-methylaniline](/img/structure/B14419425.png)
![N~4~,N~6~-Dimethyl-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine](/img/structure/B14419429.png)
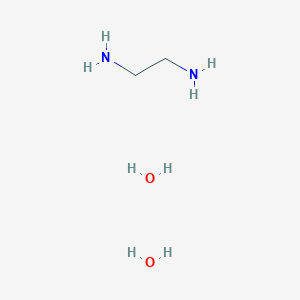
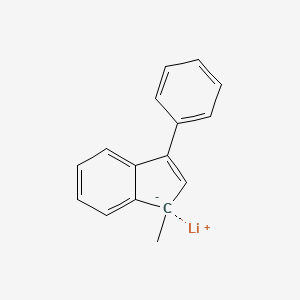
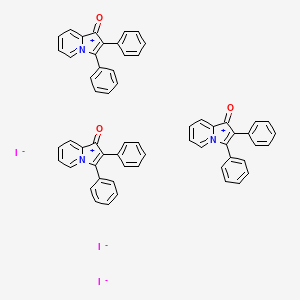
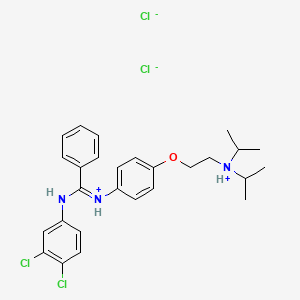
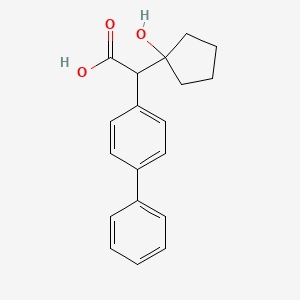
![N-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)dodecan-1-amine](/img/structure/B14419463.png)
![5,7,8,9-tetrazatricyclo[5.3.0.02,5]deca-1,3,9-triene](/img/structure/B14419467.png)
